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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-4-bromophenol is a versatile chemical intermediate of significant value
in pharmaceutical research and development.[1] Its molecular structure, featuring a phenol, an
aniline, and an aryl bromide moiety, presents three distinct reactive centers. The specific
arrangement of these functional groups—amino (-NHz), hydroxyl (-OH), and bromo (-Br)—
allows for a wide array of selective chemical transformations, making it an instrumental building
block for constructing complex organic frameworks and active pharmaceutical ingredients
(APIs).[1] This document provides detailed application notes and experimental protocols for
leveraging the functional group reactivity of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3-Amino-4-
bromophenol is presented below.

Table 1: Physicochemical Properties of 3-Amino-4-bromophenol
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Property Value Reference
CAS Number 100367-37-1 [1]
Molecular Formula CeHsBrNO [2]
Molecular Weight 188.02 g/mol [11[2]
Appearance Yellow to white powder/solid [3]
Purity Typically =97%
Topological Polar Surface Area
(TPSA) 46.25 A2 [4]
logP (Consensus) 1.56 [4]

Table 2: Spectroscopic Data for 3-Amino-4-bromophenol
Spectroscopy Characteristic Peaks/Shifts Reference

IR Spectroscopy

-OH Stretch: Broad, 3500-
3200 cm~* -NH:z Stretches:
Two bands, 3500-3300 cm~1 -
NHz2 Bend: 1650-1580 cm~*

[1]

1H NMR Spectroscopy

Aromatic Protons: ~6.5-8.0

ppm

[1]

13C NMR Spectroscopy

Aromatic Carbons: ~110-140
ppm C-OH: Deshielded (higher
ppm) C-Br: Downfield shift

[1]

Reactivity of the Amino (-NHz2) Group: N-Acylation

Application Note: The primary amino group in 3-Amino-4-bromophenol is a potent

nucleophile, readily undergoing N-acylation with acylating agents like acyl chlorides or

anhydrides to form stable amide bonds.[5] This reaction is fundamental for introducing a vast

array of side chains and is a cornerstone of many synthetic pathways in drug discovery. The

reaction is typically performed in the presence of a non-nucleophilic base, such as
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triethylamine or pyridine, to scavenge the acid byproduct (e.g., HCI).[6] The choice of solvent is
critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being
common.[5][6] Given the presence of the phenolic -OH group, which is also nucleophilic,
careful control of reaction conditions (e.g., low temperature) is necessary to prevent
competitive O-acylation.
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Caption: Experimental workflow for the N-acylation of 3-Amino-4-bromophenol.
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General Protocol for N-Acylation:

o Materials: 3-Amino-4-bromophenol (1.0 eq), acyl chloride (1.1 eq), triethylamine (1.2 eq),
anhydrous dichloromethane (DCM), 1 M HCI, saturated NaHCOs, brine, anhydrous NazSOa.

e Procedure:

o In a flame-dried round-bottom flask under an inert atmosphere (Nz or Ar), dissolve 3-
Amino-4-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve
a concentration of ~0.2-0.5 M).[6]

o Cool the solution to 0 °C in an ice bath.

o Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

[6]

o After the addition is complete, remove the ice bath and allow the reaction mixture to warm
to room temperature.

o Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
o Upon completion, quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M
HCI (to remove excess base and any unreacted starting material), saturated aqueous
NaHCOs, and brine.[6]

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure.

o Purify the crude product by recrystallization or silica gel column chromatography to yield
the N-acylated product.[6]

Reactivity of the Hydroxyl (-OH) Group: O-Alkylation

Application Note: The phenolic hydroxyl group can be alkylated to form an ether linkage, a
common modification in medicinal chemistry. However, the selective O-alkylation of
aminophenols is challenging due to the competing nucleophilicity of the amino group.[7][8] To
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achieve high selectivity for O-alkylation, a common strategy involves the temporary protection
of the more nucleophilic amino group.[7][8] This is often accomplished by forming a Schiff base
(imine) with an aldehyde (e.g., benzaldehyde), which masks the amine. Following the
protection step, the hydroxyl group can be deprotonated with a base (e.g., K2COs) and reacted
with an alkyl halide.[7] Finally, acidic hydrolysis removes the protecting group to reveal the free
amine, yielding the desired O-alkylated product.[8]

G-Amino-4-bromophenoD

Step 1: Protect Amino Group
(e.g., form Schiff base with Benzaldehyde)

@ene-&aminoA-br@

Step 2: O-Alkylation

(Base: K2COs, Reagent: R-X)

@O-alkylated in@

Step 3: Deprotection
(Acidic Hydrolysis)

Selective O-Alkylated Product

Click to download full resolution via product page

Caption: Logical workflow for the selective O-alkylation of 3-Amino-4-bromophenol.
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Protocol for Selective O-Alkylation via Amine Protection:

o Materials: 3-Amino-4-bromophenol (1.0 eq), benzaldehyde (1.0 eq), methanol, potassium
carbonate (K2COs, 2.0 eq), alkyl halide (1.0 eq), acetone, hydrochloric acid.

e Procedure:

o Protection: Dissolve 3-Amino-4-bromophenol (1.0 eq) and benzaldehyde (1.0 eq) in
methanol. Stir the solution at room temperature for 1 hour. Remove the solvent in vacuo to
obtain the crude N-benzylidene intermediate, which can be purified by recrystallization.[7]

o Alkylation: To a stirred solution of the protected intermediate (1.0 eq) in acetone, add
K2COs (2.0 eq) and the alkyl halide (1.0 eq). Reflux the mixture for 12-24 hours,
monitoring by TLC.[7]

o After cooling, filter off the inorganic salts and concentrate the filtrate under reduced
pressure.

o Deprotection: Treat the crude residue from the previous step with aqueous HCI to
hydrolyze the imine. The desired O-alkylated product can then be isolated by extraction
and purified by column chromatography or recrystallization.[8]

Reactivity of the Bromo (-Br) Group: Cross-Coupling
Reactions

Application Note: The carbon-bromine bond on the aromatic ring is an ideal handle for
palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-
carbon and carbon-nitrogen bonds.[9][10] This functionality is crucial for building molecular
complexity in drug candidates.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g.,
an arylboronic acid) to form a biaryl structure.[9] This reaction exhibits high functional group
tolerance and uses readily available and stable boronic acids.[9][11] The success of the
coupling depends on the careful selection of a palladium catalyst, a ligand, a base, and a
solvent system.[9][12] The presence of both -NHz and -OH groups can potentially interfere by
coordinating to the palladium center, so optimization of conditions may be necessary.[12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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General Protocol for Suzuki-Miyaura Coupling:

o Materials: 3-Amino-4-bromophenol (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium
catalyst (e.g., Pd(PPhs)4, 2-5 mol%), base (e.g., K2COs or KsPOa, 2-3 eq), solvent (e.g., 1,4-
dioxane/water, toluene, or DMF).

e Procedure:

o To a flame-dried Schlenk flask, add 3-Amino-4-bromophenol (1.0 eq), the arylboronic
acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%).[9]

o Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

o Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
[13]

o Heat the reaction mixture with vigorous stirring to 80-100 °C.[13][14]

o Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24
hours.[15]

o After cooling to room temperature, dilute the mixture with an organic solvent (e.qg., ethyl
acetate) and wash with water and brine.[13]

o Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel to obtain the
coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond
between an aryl halide and an amine.[10][16] This reaction is exceptionally useful for
synthesizing substituted anilines and has a broad scope. The choice of a bulky, electron-rich
phosphine ligand (e.g., XPhos, SPhos) is critical for reaction efficiency, particularly with
electron-rich substrates like 3-Amino-4-bromophenol.[17] A strong, non-nucleophilic base,
such as sodium tert-butoxide (NaOtBu), is typically required.[18]

Table 3: Representative Conditions for Buchwald-Hartwig Amination
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Component Example Role Reference
) 3-Amino-4- ]

Aryl Halide Electrophile

bromophenol
] Primary or Secondary ]

Amine ) Nucleophile [15]
Amine
Pdz(dba)s or

Pd Precatalyst Catalyst Source [18]
Pd(OAc)2

) XPhos, SPhos, Stabilizes Pd,

Ligand [17]
BrettPhos promotes key steps
NaOtBu, K3POa4, ] )

Base Amine deprotonation [18]
Cs2C0s3

) Anhydrous,
Solvent Toluene, Dioxane [15]
deoxygenated
Thermal energy for
Temperature 80-110 °C [15]

reaction

General Protocol for Buchwald-Hartwig Amination:

o Materials: 3-Amino-4-bromophenol (1.0 eq), amine (1.1-1.2 eq), palladium precatalyst
(e.g., Pdz(dba)s, 1-2 mol%), phosphine ligand (2-4 mol%), base (e.g., NaOtBu, 1.2-1.5 eq),
anhydrous, deoxygenated solvent (e.g., toluene).

e Procedure:

o

ligand, and base to a flame-dried Schlenk tube.[15]

o

(¢]

[¢]

Add the anhydrous, deoxygenated solvent via syringe.

Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst,

Add 3-Amino-4-bromophenol (1.0 eq) and the amine coupling partner (1.1-1.2 eq).[15]

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
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o Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24
hours.[15]

o Workup: Cool the mixture to room temperature, dilute with an organic solvent (e.qg., ethyl
acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
[15]

o Concentrate the filtrate under reduced pressure.

o Purification: Purify the crude product by flash column chromatography on silica gel.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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